molecular formula C13H13N3O3 B11074128 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-(4-morpholinylcarbonyl)-

4H-Pyrido[1,2-a]pyrimidin-4-one, 3-(4-morpholinylcarbonyl)-

Cat. No.: B11074128
M. Wt: 259.26 g/mol
InChI Key: DKQAYFLUPKEIEY-UHFFFAOYSA-N
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Description

3-(MORPHOLINOCARBONYL)-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE is a heterocyclic compound that features a pyrido[1,2-a]pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(MORPHOLINOCARBONYL)-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE typically involves a multi-step process. One common method includes the reaction of 2-aminopyridine with an appropriate carbonyl compound under acidic or basic conditions to form the pyrido[1,2-a]pyrimidine core. Subsequent functionalization with morpholine and carbonylation steps are carried out to introduce the morpholinocarbonyl group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(MORPHOLINOCARBONYL)-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

3-(MORPHOLINOCARBONYL)-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(MORPHOLINOCARBONYL)-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of cellular signaling pathways that are crucial for cancer cell proliferation and survival .

Properties

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

3-(morpholine-4-carbonyl)pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C13H13N3O3/c17-12(15-5-7-19-8-6-15)10-9-14-11-3-1-2-4-16(11)13(10)18/h1-4,9H,5-8H2

InChI Key

DKQAYFLUPKEIEY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CN=C3C=CC=CN3C2=O

Origin of Product

United States

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